N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-21(25,19-10-13-6-2-4-8-16(13)27-19)12-22-20(24)18-11-15(23)14-7-3-5-9-17(14)26-18/h2-11,25H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXJEILMMNIALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=O)C2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying chemical properties.
Biology: In biological research, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Chromene derivatives: These compounds also contain the chromene moiety and have overlapping applications in medicine and industry.
Uniqueness: N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and applications. Its distinct structure and reactivity profile make it a valuable compound in scientific research and industrial applications.
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide is a compound that integrates the structural motifs of benzofuran and chromene, both of which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzofuran moiety linked to a chromene structure, which is known for various pharmacological properties. The specific structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. A notable example includes:
- Compound 35 : Demonstrated growth inhibitory activity against several cancer cell lines with GI50 values ranging from 2.20 μM to 5.86 μM in different assays .
The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression. The presence of hydroxyl and carbonyl groups in the structure may enhance these activities through interactions with cellular targets.
Anti-inflammatory Properties
Benzofuran derivatives have also been reported to possess anti-inflammatory effects. For instance, certain derivatives inhibited nitric oxide production in vitro, showcasing potential for treating inflammatory diseases . The compound's ability to modulate inflammatory pathways may be attributed to its structural characteristics, allowing it to interact with key signaling molecules.
Antioxidant Activity
Antioxidant properties are another area where benzofuran and chromene derivatives excel. These compounds can scavenge free radicals, thus protecting cells from oxidative stress. Preliminary studies suggest that the introduction of specific substituents on the benzofuran ring can enhance antioxidant efficacy .
Study 1: Antitumor Efficacy
In a study evaluating the anticancer potential of benzofuran derivatives, this compound was tested against human ovarian cancer cell lines. The compound exhibited an IC50 value comparable to leading anticancer agents, indicating strong cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| A2780 | 12 |
| HCT15 | 2.37 |
| PC-3 | 2.68 |
Study 2: Anti-inflammatory Mechanism
A series of benzofuran derivatives were evaluated for their anti-inflammatory properties using a human lung cancer model. The results demonstrated significant inhibition of NO production, suggesting that modifications on the benzofuran structure could lead to enhanced therapeutic profiles .
| Compound | IC50 (μM) |
|---|---|
| Compound 38 | 5.28 |
| SGC7901 | 0.12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Hydroxyl Groups : Enhance solubility and interaction with biological targets.
- Carbonyl Groups : Play a crucial role in binding interactions with enzymes and receptors.
- Substituents on Benzofuran : Specific substitutions can dramatically alter potency against various biological targets.
Q & A
Q. Q1. What are the common synthetic routes for preparing N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:
Benzofuran Derivative Formation : Cyclization of substituted phenols with propargyl alcohols or ketones under acidic conditions (e.g., H₂SO₄ or PPA) to generate the benzofuran core .
Chromene Carboxamide Synthesis : Coupling 4-oxo-4H-chromene-2-carboxylic acid with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) .
Hydroxypropyl Linker Introduction : Reacting the benzofuran intermediate with epichlorohydrin or glycidol, followed by nucleophilic substitution with the chromene carboxamide .
Optimization Tips : Use HPLC to monitor reaction progress and column chromatography for purification. Yield improvements may require temperature control (e.g., reflux in THF) .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for benzofuran (δ 6.5–7.8 ppm), chromene carbonyl (δ 165–170 ppm), and hydroxypropyl protons (δ 3.0–4.5 ppm). Multiplicity analysis resolves stereochemical ambiguities .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~409 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement), particularly to analyze hydrogen bonding in the hydroxypropyl group .
Biological Activity and Mechanisms
Q. Q3. How can researchers evaluate the biological activity of this compound in vitro?
Methodological Answer :
- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Note discrepancies in MIC values due to solvent polarity (DMSO vs. aqueous buffers) .
- Enzyme Inhibition : Test COX-2 or kinase inhibition via fluorescence-based assays (e.g., ATPase activity). Normalize data to protein concentration (Bradford assay) .
Q. Q4. What structural features influence its mechanism of action?
Advanced Answer :
- Benzofuran-Chromene Hybrid : The planar chromene system intercalates DNA, while the benzofuran moiety may inhibit topoisomerases. Verify via DNA melting assays and molecular docking (AutoDock Vina) .
- Hydroxypropyl Group : Enhances solubility and membrane permeability. Compare logP values (calculated via ChemAxon) with analogs lacking this group to assess bioavailability .
Advanced Structural and Data Analysis
Q. Q5. How can conflicting bioactivity data between studies be resolved?
Advanced Answer :
- Assay Variability : Control for factors like cell passage number, serum concentration, and incubation time. Replicate assays in triplicate .
- Compound Stability : Perform LC-MS to check degradation under assay conditions (e.g., pH 7.4 buffer at 37°C). Stabilize with antioxidants (e.g., BHT) if needed .
- Structural Analog Comparison : Benchmark against derivatives (e.g., fluorophenyl or methoxy-substituted analogs) to isolate substituent effects .
Q. Q6. What computational methods complement experimental SAR studies?
Advanced Answer :
- QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values. Validate models with leave-one-out cross-validation .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., EGFR kinase) for 100 ns to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
Crystallography and Structural Refinement
Q. Q7. What challenges arise in crystallizing this compound, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
